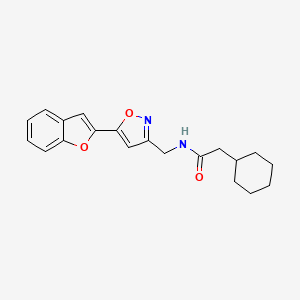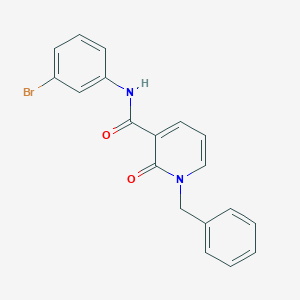
4-(3,5-dioxomorpholino)-N-phenethylpiperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,5-dioxomorpholino)-N-phenethylpiperidine-1-carboxamide, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. It is a potent and specific tool for studying the physiological and biochemical effects of adenosine A1 receptor activation. DPCPX is widely used in scientific research to investigate the role of adenosine A1 receptors in various physiological processes.
科学的研究の応用
Antitumor Activity and DNA Interaction
- Acridine-4-carboxamides have shown promise as antitumor agents, demonstrating in vivo solid tumor activity. These compounds intercalate into DNA, affecting cancer cell viability by interfering with DNA replication or repair mechanisms. Their antitumor efficacy varies with structural modifications, suggesting a potential for structural analogs to exhibit similar activities (Denny et al., 1987; Atwell et al., 1987).
Antimicrobial Effects
- Triazole-4-carboxamides have been synthesized and evaluated for their antimicrobial activities against a variety of pathogens, including both bacterial and fungal strains. This research highlights the potential of carboxamide derivatives in developing new antimicrobial agents, with some compounds showing potent antibacterial effects against Staphylococcus aureus and antifungal activities against Candida albicans (Pokhodylo et al., 2021).
Novel Pharmaceutical Agents
- The design and synthesis of dibenzo[1,4]dioxin-1-carboxamides illustrate the exploration of new classes of weakly binding DNA-intercalating agents. These compounds display antitumor activity and provide insights into the development of drugs to combat resistance mechanisms in cancer therapy (Lee et al., 1992).
特性
IUPAC Name |
4-(3,5-dioxomorpholin-4-yl)-N-(2-phenylethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c22-16-12-25-13-17(23)21(16)15-7-10-20(11-8-15)18(24)19-9-6-14-4-2-1-3-5-14/h1-5,15H,6-13H2,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLUDKZMLAZRRSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COCC2=O)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

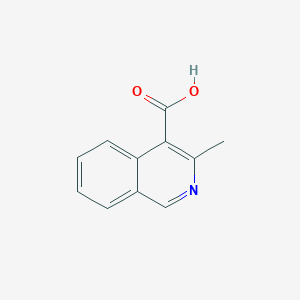
![(E)-1-(2-chlorobenzyl)-4-(4-cinnamylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2652481.png)
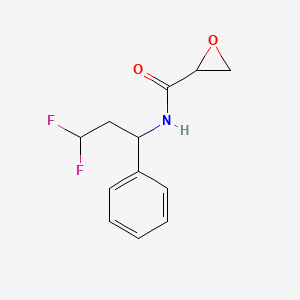
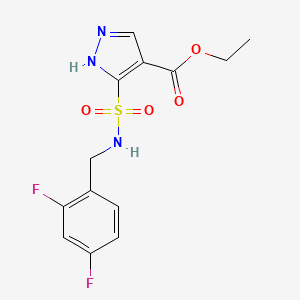
![5-bromo-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2652486.png)

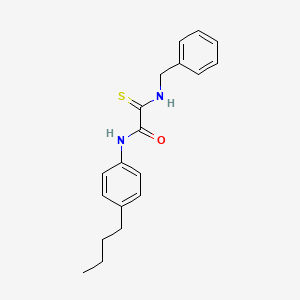
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acrylamide](/img/structure/B2652490.png)

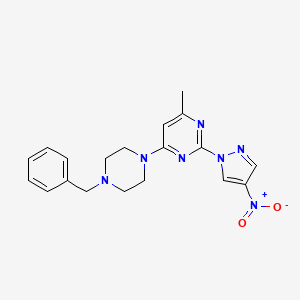
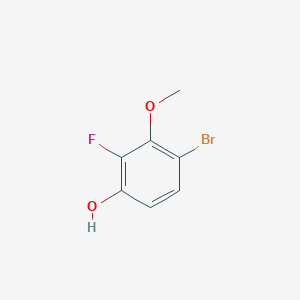
![2,6-difluoro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2652498.png)
